molecular formula C8H5BrF3NO3 B3031946 2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene CAS No. 887266-86-6

2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene

Cat. No. B3031946
CAS RN: 887266-86-6
M. Wt: 300.03 g/mol
InChI Key: OTKNDFZLZOVYDO-UHFFFAOYSA-N
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Description

“2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene” is a complex organic compound. It contains a benzene ring substituted with bromo, methyl, nitro, and trifluoromethoxy groups .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzene ring with bromo, methyl, nitro, and trifluoromethoxy substituents . The exact positions of these substituents would be determined by the numbering in the name of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, 1-Bromo-4-(trifluoromethoxy)benzene, a related compound, is a liquid at room temperature, with a density of 1.622 g/mL at 25 °C and a boiling point of 80 °C/50 mmHg .

Mechanism of Action

The mechanism of action of “2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene” would depend on the context in which it is used. As a chemical intermediate, its reactivity would be influenced by the electron-withdrawing and electron-donating properties of its substituents .

Safety and Hazards

The safety and hazards associated with “2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene” would depend on its physical and chemical properties. For instance, 1-Bromo-4-(trifluoromethoxy)benzene is classified as a skin irritant and is combustible .

Future Directions

The future directions for “2-Bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene” would likely involve its use as a chemical intermediate in the synthesis of other compounds. Its unique combination of substituents could make it useful in the development of new materials or pharmaceuticals .

properties

IUPAC Name

2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3/c1-4-2-5(16-8(10,11)12)3-6(7(4)9)13(14)15/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKNDFZLZOVYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382577
Record name 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887266-86-6
Record name 2-bromo-1-methyl-3-nitro-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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